Cas no 313045-70-4 ((1S,2R)-2-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid)
(1S,2R)-2-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- AKOS026739455
- EN300-20817729
- cis-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid
- (1S,2R)-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
- 313045-70-4
- Z-cis-2-aminocyclohexanecarboxylic acid
- Rel-(1S,2R)-2-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid
- SCHEMBL6200834
- (1S,2R)-2-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid
- Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2R)-
- Z-1,2-cis-ACHC-OH
- (1S,2R)-2-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid
-
- Inchi: 1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m0/s1
- InChI Key: RPJMLWMATNCSIS-QWHCGFSZSA-N
- SMILES: OC([C@H]1CCCC[C@H]1NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 277.13140809g/mol
- Monoisotopic Mass: 277.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.22±0.1 g/cm3(Predicted)
- Boiling Point: 484.7±44.0 °C(Predicted)
- pka: 4.84±0.44(Predicted)
(1S,2R)-2-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20817729-1.0g |
(1S,2R)-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
313045-70-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-20817729-0.05g |
(1S,2R)-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
313045-70-4 | 0.05g |
$1723.0 | 2023-09-16 | ||
| Enamine | EN300-20817729-0.1g |
(1S,2R)-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
313045-70-4 | 0.1g |
$1804.0 | 2023-09-16 | ||
| Enamine | EN300-20817729-0.25g |
(1S,2R)-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
313045-70-4 | 0.25g |
$1887.0 | 2023-09-16 | ||
| Enamine | EN300-20817729-0.5g |
(1S,2R)-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
313045-70-4 | 0.5g |
$1968.0 | 2023-09-16 | ||
| Enamine | EN300-20817729-1g |
(1S,2R)-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
313045-70-4 | 1g |
$2050.0 | 2023-09-16 | ||
| Enamine | EN300-20817729-2.5g |
(1S,2R)-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
313045-70-4 | 2.5g |
$4019.0 | 2023-09-16 | ||
| Enamine | EN300-20817729-5g |
(1S,2R)-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
313045-70-4 | 5g |
$5949.0 | 2023-09-16 | ||
| Enamine | EN300-20817729-10g |
(1S,2R)-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid |
313045-70-4 | 10g |
$8819.0 | 2023-09-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588047-50mg |
(1S,2R)-2-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid |
313045-70-4 | 98% | 50mg |
¥48195.00 | 2024-08-02 |
(1S,2R)-2-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on (1S,2R)-2-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid
Introduction to (1S,2R)-2-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic Acid (CAS No. 313045-70-4)
(1S,2R)-2-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid, with the CAS number 313045-70-4, is a significant compound in the field of pharmaceutical chemistry and biomedicine. This chiral amino acid derivative has garnered attention due to its unique structural properties and potential applications in drug development and molecular research. The compound's stereochemistry, specifically its (1S,2R) configuration, plays a crucial role in its biological activity and interactions with target molecules.
The< strong> benzyloxy)carbonylamino moiety in the molecule contributes to its stability and reactivity, making it a valuable intermediate in synthetic chemistry. This functional group is commonly used in peptide coupling reactions and protease inhibition studies, highlighting the compound's utility in medicinal chemistry. The cyclohexane ring provides a rigid framework that influences the compound's conformational flexibility, which is essential for binding affinity and pharmacokinetic properties.
In recent years, there has been growing interest in the development of chiral building blocks for drug discovery. The< strong> (1S,2R)-configuration of this compound makes it a promising candidate for exploring enantioselective processes. Studies have shown that enantiomerically pure compounds often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts. This has driven researchers to investigate the potential of (1S,2R)-2-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid in developing novel pharmaceuticals.
One of the most exciting applications of this compound is in the field of enzyme inhibition. The< strong> benzyloxy)carbonylamino group can act as a mimic for natural amino acids, allowing it to interact with enzyme active sites. This property has been exploited in the design of protease inhibitors, which are critical in treating various diseases such as cancer and infectious disorders. For instance, derivatives of this compound have shown promise in inhibiting matrix metalloproteinases (MMPs), enzymes involved in tissue degradation and inflammation.
The< strong> cyclohexane-1-carboxylic acid moiety also contributes to the compound's versatility. It can be further modified through various chemical reactions, such as hydrolysis or amidation, to create more complex molecules with tailored properties. This flexibility makes it an invaluable tool for synthetic chemists working on drug development pipelines. Additionally, the chiral center at the cyclohexane ring allows for the synthesis of enantiomerically enriched libraries, which can be screened for biological activity.
Recent advancements in computational chemistry have also enhanced the understanding of how this compound behaves in biological systems. Molecular modeling studies have revealed that the< strong> (1S,2R)-configuration optimizes binding interactions with target proteins by improving hydrogen bonding networks and hydrophobic contacts. These insights have guided the optimization of lead compounds towards higher affinities and selectivities. Furthermore, virtual screening techniques have been employed to identify potential drug candidates derived from this scaffold, streamlining the drug discovery process.
The pharmaceutical industry has recognized the importance of chiral compounds like (1S,2R)-2-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid in developing next-generation therapeutics. Its structural features make it a suitable candidate for addressing unmet medical needs by targeting specific biological pathways. For example, researchers are exploring its potential in treating neurodegenerative diseases by modulating neurotransmitter receptors or inhibiting key enzymes involved in disease progression. The compound's ability to cross the blood-brain barrier also adds to its therapeutic appeal.
In conclusion, (1S,2R)-2-{(benzyloxy)carbonylamino}cyclohexane-1-carboxylic acid is a multifaceted compound with significant implications in pharmaceutical chemistry and biomedicine. Its unique stereochemistry and functional groups make it a valuable tool for drug development and molecular research. As our understanding of chiral chemistry continues to evolve, compounds like this one will play an increasingly important role in creating innovative therapies that address complex diseases.
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